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Abstract
Enerisant hydrochloride (TS-091) is a novel, potent, and highly selective histamine H3

receptor antagonist and inverse agonist. This technical guide provides a comprehensive

overview of its mechanism of action, detailing its molecular interactions, downstream signaling

effects, and the preclinical and clinical evidence that underpins its therapeutic potential,

particularly in the treatment of narcolepsy. Through a synthesis of available data, this document

aims to serve as a detailed resource for professionals in the field of neuroscience and drug

development.

Introduction
Enerisant, also known by its developmental code TS-091, is a promising therapeutic agent

targeting the histamine H3 receptor.[1] The H3 receptor is a critical presynaptic autoreceptor in

the central nervous system, modulating the release of histamine and other key

neurotransmitters involved in the sleep-wake cycle and cognitive functions.[1][2] By

antagonizing this receptor, enerisant promotes wakefulness and enhances cognition, making it

a candidate for treating disorders such as narcolepsy.[3][4] This document will explore the

intricate details of its pharmacodynamics and the experimental evidence that elucidates its

mechanism of action.
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Molecular Mechanism of Action
Enerisant functions as a competitive antagonist and inverse agonist at the histamine H3

receptor.[4][5] In vitro studies have demonstrated its high affinity and selectivity for both human

and rat H3 receptors.[4] As an antagonist, it blocks the binding of endogenous histamine to the

H3 receptor. As an inverse agonist, it reduces the receptor's basal activity. This dual action

effectively disinhibits histaminergic neurons, leading to an increased release of histamine in key

brain regions.[4]

Signaling Pathway
The primary action of enerisant at the presynaptic H3 receptor initiates a cascade of

downstream effects. By blocking the inhibitory feedback loop, enerisant enhances the synthesis

and release of histamine from presynaptic neurons. This, in turn, leads to increased stimulation

of postsynaptic histamine H1 receptors, which are crucial for promoting wakefulness.[6]

Furthermore, the disinhibition of histaminergic neurons leads to an increased release of other

important neurotransmitters, including acetylcholine and dopamine, in cortical regions.[3][4]

This broader neurochemical effect likely contributes to its pro-cognitive properties.[4]
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Caption: Signaling pathway of enerisant hydrochloride.
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Quantitative Pharmacological Data
The potency and selectivity of enerisant have been quantified in various in vitro and in vivo

studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding and Activity

Parameter Species Value Reference

IC50 (vs. hH3R) Human 2.89 nM [5][7]

IC50 (vs. rH3R) Rat 14.5 nM [5][7]

[35S]GTPγS Binding

(vs. hH3R) IC50
Human 1.06 nM [7]

[35S]GTPγS Binding

(vs. rH3R) IC50
Rat 10.05 nM [7]

Basal [35S]GTPγS

Binding (hH3R) EC50
Human 0.357 nM [7]

Selectivity over other

Histamine Receptors
Human >3,000-fold [1][2]

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects
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Parameter Species Dose Effect Reference

H3 Receptor

Occupancy

(ED50)

Rat 0.78 mg/kg (p.o.)

Half-maximal

receptor

occupancy in the

frontal cortex

[5]

Extracellular

Histamine Levels
Rat 1 mg/kg (s.c.)

Increased levels

in the posterior

hypothalamus

[5]

Extracellular

Dopamine &

Acetylcholine

Rat 1 mg/kg (i.p.)

Increased levels

in the medial

prefrontal cortex

[5]

H3 Receptor

Occupancy

(PET)

Human 5 mg

High initial

occupancy

(>85%)

[8]

H3 Receptor

Occupancy

(PET)

Human 12.5 - 25 mg

Persistently high

occupancy

(>85%)

[8]

Experimental Methodologies
The characterization of enerisant's mechanism of action has been supported by a range of

experimental protocols, from in vitro binding assays to in vivo behavioral studies and human

imaging.

In Vitro Receptor Affinity and Functional Assays
Receptor Binding Assays: The affinity of enerisant for histamine H3 receptors was

determined using radioligand binding assays. These experiments typically involve incubating

cell membranes expressing the target receptor with a radiolabeled ligand and varying

concentrations of the unlabeled test compound (enerisant). The concentration of enerisant

that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[5]

[7]
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[35S]GTPγS Binding Assays: This functional assay measures the activation of G-protein

coupled receptors. In the presence of an agonist, the receptor facilitates the exchange of

GDP for [35S]GTPγS on the Gα subunit. As an antagonist, enerisant's ability to inhibit

agonist-stimulated [35S]GTPγS binding is measured. As an inverse agonist, its ability to

inhibit the basal [35S]GTPγS binding is quantified.[7]

In Vivo Neurochemical and Behavioral Studies in
Rodents

Microdialysis: This technique was used to measure extracellular levels of neurotransmitters

in specific brain regions of freely moving rats. Probes were implanted in areas like the

posterior hypothalamus and medial prefrontal cortex to sample the extracellular fluid before

and after the administration of enerisant. The collected samples were then analyzed to

quantify changes in histamine, dopamine, and acetylcholine levels.[4][5]

R-α-methylhistamine-induced Dipsogenia: This in vivo model assesses the antagonist

activity of H3 receptor ligands. R-α-methylhistamine is an H3 receptor agonist that induces

drinking behavior (dipsogenia) in rats. The ability of orally administered enerisant to

attenuate this response was evaluated.[4][5]

Cognitive Function Tests: The pro-cognitive effects of enerisant were assessed using tests

such as the social recognition test and the novel object recognition test in rats. These tests

evaluate different aspects of memory and cognition.[4]
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Caption: Experimental workflow for the R-α-methylhistamine-induced dipsogenia model.
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Human Positron Emission Tomography (PET) Studies
To determine the in vivo receptor occupancy in humans, PET studies were conducted using a

specific radioligand for the H3 receptor, [11C]TASP457.[8] Healthy male subjects received a

baseline PET scan, followed by oral administration of enerisant hydrochloride. Subsequent

PET scans were performed to measure the displacement of the radioligand, allowing for the

calculation of H3 receptor occupancy at different doses and time points.[8] These studies are

crucial for understanding the pharmacokinetic/pharmacodynamic relationship and for dose

selection in clinical trials.[8][9]

Clinical Implications and Pharmacokinetics
Clinical trials in patients with narcolepsy have been conducted to evaluate the efficacy and

safety of enerisant.[1][2] While some studies showed partial efficacy, determining the optimal

dose has been challenging due to interindividual variability in response and adverse events like

insomnia at higher doses.[1][2]

Enerisant exhibits a favorable pharmacokinetic profile. It is rapidly absorbed after oral

administration and is minimally metabolized in humans.[6] A significant portion (64.5% to

89.9%) of the administered dose is excreted unchanged in the urine within 48 hours.[6][10] This

suggests a low potential for drug-drug interactions mediated by cytochrome P450 enzymes.[2]

[10]

Conclusion
Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse

agonist with a well-defined mechanism of action. By blocking presynaptic H3 autoreceptors and

heteroreceptors, it increases the release of histamine, acetylcholine, and dopamine in the

brain. This neurochemical modulation translates into wake-promoting and pro-cognitive effects,

which have been demonstrated in preclinical models. Human PET studies have confirmed

target engagement in the brain. While clinical development is ongoing to optimize the

therapeutic window, the robust preclinical data and favorable pharmacokinetic profile of

enerisant underscore its potential as a valuable therapeutic agent for disorders of

hypersomnolence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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